molecular formula C17H9Cl2N3O3 B2576037 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide CAS No. 922044-03-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide

Cat. No.: B2576037
CAS No.: 922044-03-9
M. Wt: 374.18
InChI Key: VKPRIJDTSQMTPT-UHFFFAOYSA-N
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Description

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a chemical hybrid scaffold designed for advanced antimicrobial research, particularly against drug-resistant Gram-positive pathogens. This compound incorporates two privileged pharmacophores: the benzofuran moiety and the 1,3,4-oxadiazole ring, a combination known to yield potent biological activity . Scientific literature on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamide analogs has demonstrated that these compounds exhibit potent bacteriostatic activity against critical pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA) . The proposed mechanism of action for this chemical class is multi-targeting, which reduces the propensity for bacterial resistance development compared to single-target antibiotics . Research indicates that such analogs can depolarize bacterial membranes and disrupt essential biosynthetic pathways, including menaquinone production, while also inducing iron starvation, which collectively contributes to efficient bacterial killing . Furthermore, the structural activity relationship (SAR) suggests that the 1,3,4-oxadiazole nucleus is a significant contributor to the observed biological effects, and the specific substitution pattern on the benzamide ring can fine-tune the compound's potency and selectivity . This molecule is presented as a valuable tool for chemical biology and microbiology researchers investigating novel antibacterial strategies and the mechanisms of multi-target inhibition.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O3/c18-10-5-6-12(19)11(8-10)15(23)20-17-22-21-16(25-17)14-7-9-3-1-2-4-13(9)24-14/h1-8H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPRIJDTSQMTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzofuranones

    Reduction: Hydrazides

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related 1,3,4-oxadiazole derivatives (7c, 7d, 7e, and 7f) reported in Arab Journal of Medicinal Chemistry (2020) . Key differences lie in substituent groups, molecular weight, and physicochemical properties (Table 1).

Table 1: Comparative Data for 1,3,4-Oxadiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₂Cl₂N₃O₃ 413.23 Not reported Benzofuran, 2,5-dichlorobenzamide
7c C₁₆H₁₇N₅O₂S₂ 375 134–136 Thiazole, 3-methylphenylpropanamide
7d C₁₇H₁₉N₅O₂S₂ 389 142–144 Thiazole, 4-methylphenylpropanamide
7e C₁₇H₁₉N₅O₂S₂ 389 170–172 Thiazole, 2,4-dimethylphenylpropanamide
7f C₁₇H₁₉N₅O₂S₂ 389 176–178 Thiazole, 2,5-dimethylphenylpropanamide

Structural and Functional Differences

Core Modifications: The target compound incorporates a benzofuran ring fused to the oxadiazole core, whereas compounds 7c–7f feature a thiazole ring. Benzofuran’s aromaticity and electron-rich nature may enhance π-π stacking interactions compared to thiazole’s sulfur-containing heterocycle .

Physicochemical Properties :

  • Melting Points : The target compound’s melting point is unreported, but 7c–7f exhibit a range of 134–178°C. Higher melting points in 7e and 7f correlate with increased steric hindrance from dimethylphenyl groups .
  • Molecular Weight : The target compound (413.23 g/mol) is heavier than 7c–7f (375–389 g/mol), primarily due to the benzofuran and dichlorobenzamide groups.

Spectroscopic Profiles :

  • While spectroscopic data for the target compound are unavailable, 7c–7f show characteristic IR peaks for N–H (3250–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–S (650–700 cm⁻¹). The dichlorobenzamide group in the target compound would likely exhibit distinct C–Cl stretching (~550–850 cm⁻¹) in IR .

Biological Implications: Compounds 7c–7f demonstrate moderate antimicrobial activity, attributed to the thiazole and sulfanyl groups .

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzofuran moiety and an oxadiazole ring linked to a dichlorobenzamide. Its molecular formula is C15H11Cl2N3OC_{15}H_{11}Cl_2N_3O with a molecular weight of 336.17 g/mol. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle regulation.
  • Antimicrobial Properties : The compound shows promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : this compound has been reported to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated macrophages

Case Studies

Case Study 1: Anticancer Effects
A study evaluated the cytotoxicity of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant dose-dependent inhibition of cell viability, with IC50 values below 10 µM for both cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further analysis suggested that the compound disrupts bacterial membrane integrity.

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